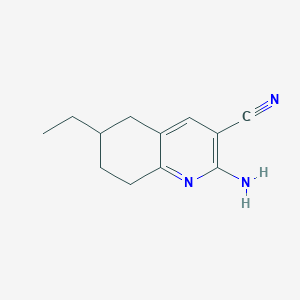

2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Beschreibung

Eigenschaften

Molekularformel |

C12H15N3 |

|---|---|

Molekulargewicht |

201.27 g/mol |

IUPAC-Name |

2-amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C12H15N3/c1-2-8-3-4-11-9(5-8)6-10(7-13)12(14)15-11/h6,8H,2-5H2,1H3,(H2,14,15) |

InChI-Schlüssel |

IQRJKCPTYVSVAN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1CCC2=NC(=C(C=C2C1)C#N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Component Condensation Reactions

A common and efficient approach to synthesize tetrahydroquinoline-3-carbonitriles involves multi-component reactions (MCRs), typically a one-pot condensation of:

- An aldehyde (bearing the desired substitution, e.g., ethyl group at the 6-position),

- Malononitrile (providing the carbonitrile functionality),

- A cyclic ketone (such as cyclohexanone for the tetrahydroquinoline ring),

- Ammonium acetate as an ammonia source to introduce the amino group.

This method is exemplified by the synthesis of related tetrahydroquinoline derivatives under reflux in solvents like n-butanol or polyethylene glycol (PEG-400), often catalyzed by mild bases or solid supports such as bleaching earth clay (pH 12.5).

| Component | Amount (molar ratio) | Conditions | Solvent | Time | Yield (%) |

|---|---|---|---|---|---|

| Aldehyde (ethyl-substituted) | 1.0 | Reflux or 70-100 °C | n-Butanol/PEG-400 | 1-6 hours | 90-95 (reported for analogues) |

| Malononitrile | 1.0 | ||||

| Cyclohexanone | 1.0 | ||||

| Ammonium acetate | Excess (3-5 equiv.) | ||||

| Catalyst (optional) | 10 wt% bleaching earth clay | Stirring |

After reaction completion, the mixture is cooled, filtered to remove catalyst, and the product is precipitated by addition to ice-cold water, followed by recrystallization from ethanol to afford pure tetrahydroquinoline-3-carbonitrile derivatives.

Two-Step Synthesis via Pyran Intermediates

Another method involves a two-step synthesis starting from α,α-bis(substituted benzylidene)cycloalkanones:

- Formation of 2-amino-3-cyano-4H-pyrans by condensation of the bis-benzylidene cycloalkanone with malononitrile.

- Cyclization to tetrahydroquinoline-3-carbonitrile derivatives by treatment with ammonium acetate, which induces ring closure and amino group introduction.

This approach allows for structural diversity by varying the benzylidene substituents and cycloalkanone ring size.

Catalytic Solvent-Free Synthesis

Recent green chemistry advances describe solvent-free synthesis of tetrahydroquinoline-3-carbonitriles using catalytic systems such as vanadyl tetraphenylporphyrin-based ionic liquids [(VO)TPP][(TCM)] at 100 °C. This method involves:

- Activation of aldehyde carbonyl groups by the catalyst,

- Knoevenagel condensation of malononitrile with the aldehyde,

- Subsequent nucleophilic attack and cyclization steps to form the tetrahydroquinoline ring system.

This method is environmentally benign and efficient, yielding high purity products without organic solvents.

Detailed Preparation Method for 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Although direct literature specifically naming this compound is limited, the following extrapolated procedure based on closely related compounds is authoritative:

Materials

- 6-Ethyl-substituted benzaldehyde (or 6-ethylcyclohexanone as ring precursor),

- Malononitrile,

- Ammonium acetate,

- n-Butanol or PEG-400 as solvent,

- Optional catalyst: bleaching earth clay or ionic liquid catalyst [(VO)TPP][(TCM)].

Procedure

- In a round-bottom flask, combine equimolar amounts of 6-ethylbenzaldehyde, malononitrile, and cyclohexanone.

- Add an excess of ammonium acetate (3-5 equivalents).

- Add solvent (n-butanol or PEG-400) and catalyst if used.

- Heat the mixture to reflux (approx. 100 °C) and stir for 4-6 hours.

- Monitor reaction progress by TLC.

- Upon completion, cool the reaction mixture to room temperature.

- Filter off any solid catalyst.

- Pour the filtrate into ice-cold water to precipitate the product.

- Collect by filtration and recrystallize from ethanol.

Research Findings and Comparative Analysis

The multi-component condensation remains the most widely used due to its simplicity and scalability. The solvent-free catalytic method represents a promising green alternative with comparable efficiency.

Summary Table of Preparation Methods

| Step/Method | Reagents & Conditions | Key Intermediates/Product | Yield (%) | Notes |

|---|---|---|---|---|

| Multi-component condensation | Aldehyde + malononitrile + cyclohexanone + NH4OAc, reflux in n-butanol/PEG-400 | This compound | 90-95 | Simple, scalable |

| Pyran intermediate route | α,α-bis(substituted benzylidene)cycloalkanone + malononitrile → pyran; then NH4OAc cyclization | Pyran intermediate → tetrahydroquinoline derivative | 75-85 | Allows substitution variation |

| Solvent-free catalysis | Aldehyde + malononitrile + catalyst [(VO)TPP][(TCM)], 100 °C | Direct formation of tetrahydroquinoline derivative | ~90 | Green chemistry, no solvent |

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of quinoline-based pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other materials

Wirkmechanismus

The mechanism of action of 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The quinoline backbone can intercalate with DNA, affecting gene expression and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Position : The 6-ethyl derivative differs from the well-studied 4-phenyl analogs in substituent placement, which may alter ring puckering and hydrogen-bonding capacity .

- Synthetic Flexibility : The ethyl group can be introduced using ethyl-substituted aldehydes in multicomponent reactions, similar to phenyl or methyl analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Table 3: Antimicrobial and Antifungal Activities

Key Observations :

- The 4-phenyl and 5-oxo derivatives exhibit strong antifungal activity, likely due to interactions with fungal chitin synthases .

- The 6-ethyl variant’s bioactivity remains unexplored, but its increased lipophilicity (logP) compared to phenyl analogs could enhance membrane permeability .

Computational and Structural Insights

- Ring Puckering: Substituents at position 4 or 6 influence the tetrahydroquinoline ring’s puckering, affecting binding to biological targets. For example, phenyl groups at position 4 stabilize a planar conformation, while alkyl groups at position 6 may induce slight distortion .

- Docking Studies : Molecular docking of 4-phenyl analogs shows hydrogen bonding between the nitrile group and fungal enzyme active sites. The 6-ethyl derivative’s larger substituent may sterically hinder such interactions .

Biologische Aktivität

2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic organic compound belonging to the tetrahydroquinoline family. Its unique structural features include an amino group and a carbonitrile group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₁₂H₁₅N₃. The compound features a fused quinoline ring system that enhances its interaction with biological targets. The presence of the amino group at the 2-position and the carbonitrile group at the 3-position are particularly significant for its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its structure allows for effective binding to various enzymes, suggesting applications in drug development for conditions requiring enzyme modulation.

- Antiproliferative Effects : Studies have shown that related tetrahydroquinoline derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects in human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells .

- Antioxidant Properties : The compound has been noted for its antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

- Anti-inflammatory Activity : Research indicates that tetrahydroquinoline derivatives can exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory conditions .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Reactive Oxygen Species (ROS) Modulation : The compound may induce mitochondrial dysfunction by increasing ROS levels in cancer cells. This mechanism is crucial for its antiproliferative effects .

- Inhibition of Thiol-dependent Enzymes : It has been suggested that this compound can downregulate thiol-dependent enzymes involved in cellular defense mechanisms against oxidative stress .

Comparative Analysis

The following table summarizes the structural features and notable biological activities of compounds related to this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Methyl instead of ethyl at position 6 | Similar enzyme inhibition properties |

| Ethyl 2-amino-5,6-dihydroquinoline-3-carbonitrile | Dihydro form; lacks full saturation | Different binding affinities |

| 2-Aminoquinoline | Lacks tetrahydro structure | Broader spectrum of biological activities |

This table illustrates that while these compounds share certain structural characteristics with this compound, each exhibits distinct biological activities due to variations in their molecular structures.

Case Studies

- A study on a library of tetrahydroquinoline derivatives found that certain analogues exhibited significant cytotoxicity against multiple cancer cell lines. The most active compounds were selected for further evaluation based on their IC50 values .

- Another investigation highlighted the role of stereochemistry in the antiproliferative activity of tetrahydroquinolines. Enantiomers of these compounds were tested against various tumor cell lines to assess their efficacy and mechanism of action .

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-6-ethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via multi-component reactions (MCRs). A standard procedure involves refluxing arylidene derivatives (e.g., ethyl cyanoacetate), cyclic ketones (e.g., 6-ethyltetrahydroquinoline precursors), and ammonium acetate in ethanol. Excess ammonium acetate acts as both a catalyst and nitrogen source, while ethanol serves as a solvent and proton donor. Reaction completion is monitored via TLC, and purification involves recrystallization from ethanol-DMF mixtures to yield needle-shaped crystals . Key considerations include stoichiometric ratios, reflux duration (4–6 hours), and solvent purity to avoid byproducts.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions forming R₂²(8) motifs) .

- NMR spectroscopy : Confirms proton environments, particularly the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and aromatic protons (δ ~6.5–7.5 ppm) .

- Mass spectrometry : Validates molecular weight via [M+H]⁺ or [M+Na]⁺ adducts, with collision cross-section (CCS) data aiding in conformational analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in multi-component syntheses?

Systematic optimization involves:

- Catalyst screening : Eutectogels (ETG-acetamide) enhance reaction efficiency by reducing activation energy .

- Temperature gradients : Heating at 80–100°C promotes cyclization, while lower temperatures (50–60°C) minimize side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, but ethanol is preferred for eco-friendly synthesis . Statistical tools like Design of Experiments (DoE) can model parameter interactions .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how can contradictory data be resolved?

- Substituent effects : The ethyl group at position 6 enhances lipophilicity, improving membrane permeability in antifungal assays. Conversely, bromo or trifluoromethyl substituents may reduce activity due to steric hindrance .

- Data reconciliation : Contradictions in bioactivity (e.g., IC₅₀ variability) require orthogonal assays (e.g., time-kill curves vs. MICs) and ADME-Tox profiling to differentiate true efficacy from artifacts .

Q. What computational and experimental strategies address challenges in structural analysis, such as ring puckering or hydrogen-bonding ambiguities?

- Ring puckering analysis : Use Cremer-Pople coordinates to quantify out-of-plane displacements in the tetrahydroquinoline core. Software like Gaussian or ORCA calculates puckering amplitudes (q) and phase angles (φ) .

- Hydrogen-bonding networks : Graph set analysis (e.g., Etter’s rules) classifies N–H···N interactions into motifs like R₂²(8) or R₂²(12), validated via Hirshfeld surfaces .

- Crystallographic refinement : SHELXL refines disordered atoms (e.g., overlapping carbons in the ethyl group) using constraints like EADP (anisotropic displacement parameters) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.